![molecular formula C21H31N3O2 B5654065 {(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)
{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol
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Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multistep reactions to establish the desired scaffold while maintaining stereochemical integrity. For example, a related synthesis strategy involves the Ugi reaction followed by treatment with N-alkylpiperazines, leading to N-substituted pyrrolidine-2-one containing piperazine derivatives (Ghandi, Khodadadi, & Abbasi, 2016). Another approach involves catalytic hydrogenation and functional group transformation, yielding cis-substituted piperidines and pyrrolopiperidine derivatives, which highlights the intricacy and precision required in synthesizing such molecules (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).
Molecular Structure Analysis
The molecular structure of compounds containing elements such as pyrrolidine and piperazine is crucial for their potential applications. X-ray crystallography and NMR spectroscopy are commonly employed for structure elucidation, revealing intricate details like chair conformations and tetrahedral geometries around sulfur atoms (Girish et al., 2008). The structural analysis also extends to understanding the stereochemistry and conformational preferences, which are essential for the molecule's chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving compounds with this level of complexity can exhibit a range of reactivities and selectivities. For instance, molecules with piperazine and pyrrolidine rings have been shown to participate in autorecycling oxidation reactions under certain conditions, highlighting their potential as functional intermediates in synthetic chemistry (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystal structure, are influenced by their molecular framework and functional groups. Detailed crystallographic studies can reveal the conformational dynamics and intermolecular interactions, such as hydrogen bonding patterns, that dictate these physical properties (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions (e.g., cycloadditions or ring-opening reactions), are central to understanding and utilizing these molecules in broader chemical contexts. Studies on the hydrolysis kinetics of structurally similar molecules underscore the importance of examining these properties under different conditions to predict behavior in complex reactions (Muszalska, 2004).
properties
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-22-9-11-23(12-10-22)13-17-14-24(15-18(17)16-25)20(26)21(7-8-21)19-5-3-2-4-6-19/h2-6,17-18,25H,7-16H2,1H3/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWWBADQAVPDB-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CN(CC2CO)C(=O)C3(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol |
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